molecular formula C16H18N2O3S2 B2412714 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 952963-32-5

5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2412714
M. Wt: 350.45
InChI Key: FKMYCJNTKGCXRJ-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a sulfonamide group and a methyl group. The sulfonamide group is further substituted with a phenyl ring, which is substituted with a pyrrolidinone ring and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Pyrrolidinone rings, for example, are often synthesized from gamma-amino acids or by cyclization of amino acids .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, phenyl, and pyrrolidinone rings. The exact geometry would depend on the specific arrangement of these rings and their substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidinone ring could potentially undergo reactions at the carbonyl group, and the thiophene ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide and pyrrolidinone groups could increase its solubility in polar solvents .

Scientific Research Applications

Cerebrovascular and Anticonvulsant Activities

A series of thiophene-2-sulfonamides, including derivatives similar in structure to 5-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide, has been investigated for their potential in cerebrovasodilation and anticonvulsant effects. These compounds show selective inhibition of the enzyme carbonic anhydrase, leading to increased cerebral blood flow without significant diuresis. Sulfones with specific halo substituents demonstrated the highest activity, with one analogue showing potent anticonvulsant effects in animal models (Barnish et al., 1981).

Synthetic Methodologies and Chemical Transformations

Research on thiophene sulfonamide derivatives has explored their synthesis and chemical properties. For example, rearrangement reactions of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides have been studied, leading to unexpected products and providing insights into the synthesis of complex molecules (Králová et al., 2019). Additionally, innovative methods for synthesizing thiophene and its derivatives through ring-enlargement and cyclization processes have been explored, offering new pathways for creating heterocyclic compounds (Bianchi et al., 2004).

Antimicrobial and Urease Inhibition Activities

Several studies have focused on the antimicrobial and urease inhibition properties of thiophene sulfonamide derivatives. A notable approach for synthesizing these compounds through Suzuki cross coupling reactions has been reported, highlighting their potential as urease inhibitors and antibacterial agents. The electronic effects of different substituents on these compounds significantly influence their bioactivity, with certain derivatives showing high urease inhibition and antimicrobial activities (Noreen et al., 2017).

Antitumor Activities

Research into thiophene sulfonamide derivatives has also uncovered their potential as antitumor agents. Synthesis of novel compounds incorporating this motif has led to the discovery of derivatives with significant activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Hafez et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses. For example, if it shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-11-5-7-13(10-14(11)18-9-3-4-15(18)19)17-23(20,21)16-8-6-12(2)22-16/h5-8,10,17H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYCJNTKGCXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

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